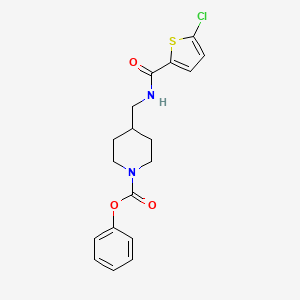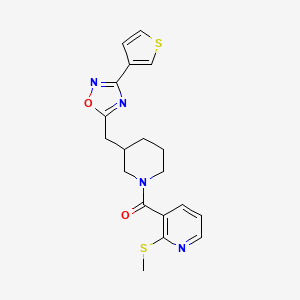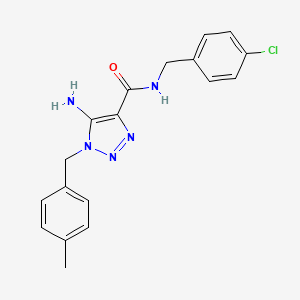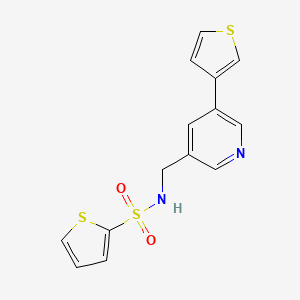
N-(3-(3-chlorophenyl)-3-hydroxypropyl)-2,6-difluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3-(3-chlorophenyl)-3-hydroxypropyl)-2,6-difluorobenzamide” is a complex organic compound. It contains a benzamide group, which is a common feature in many pharmaceutical drugs due to its bioactivity . The compound also has a chlorophenyl group, which can potentially enhance the biological activity of the compound .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of multiple functional groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The benzamide group could participate in various chemical reactions, including hydrolysis and condensation . The chlorophenyl group could undergo reactions such as nucleophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the benzamide group could increase its polarity, affecting properties such as solubility and melting point .科学的研究の応用
Metabolic Pathway Studies
- Conjugation and Metabolism : Research on diflubenzuron (a compound with structural similarities to the one of interest) in the house fly revealed its major metabolic pathway to be conjugation. The unchanged diflubenzuron and its conjugates were analyzed, indicating the compound's stability and reactivity under biological conditions (Chang, 1978).
Pest Control Research
- Insect Growth Regulation : Studies on diflubenzuron's effectiveness against various pests, such as the pink bollworm, cabbage looper, and cotton leafperforator, showcase its role as an insect growth inhibitor. These studies provide insights into the potential of related compounds for pest control in agricultural settings (Flint et al., 1977).
Material Science Applications
- Structural and Thermal Properties : Research into the polymorphs of fluorinated amides reveals the impact of short, linear C-H⋅⋅⋅F intermolecular interactions on their solid-state properties. This line of inquiry suggests potential applications in material science, particularly in the development of new materials with tailored mechanical properties (Mondal et al., 2017).
Molecular Aggregation Studies
- Aggregation and Complex Formation : Investigations into the role of fluorine in molecular aggregation, through the study of N-(difluorophenyl)benzamides, provide valuable insights into how structural modifications can influence molecular interactions. Such studies are relevant for the design of compounds with specific aggregation properties (Mocilac et al., 2016).
Antibacterial Drug Development
- Bacterial Cell Division Inhibition : Research into derivatives of 2,6-difluorobenzamides has shown their ability to interfere with the bacterial cell division protein FtsZ. This suggests potential applications in developing new antibacterial drugs targeting the essential processes of bacterial cell division (Chiodini et al., 2015).
Safety and Hazards
作用機序
Target of Action
Compounds like “N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2,6-difluorobenzamide” often target specific proteins or enzymes in the body. These targets are usually key components in biological pathways, and their modulation can lead to therapeutic effects .
Mode of Action
The compound might interact with its target by binding to a specific site, thereby modulating the target’s activity. This interaction can either inhibit or enhance the function of the target, leading to changes in downstream biological processes .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its target. For instance, if the target is an enzyme involved in a metabolic pathway, the compound’s interaction with this enzyme could alter the pathway’s activity .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would determine its bioavailability. Factors such as the compound’s solubility, stability, and metabolic stability could influence these properties .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biological processes it influences. These effects could range from changes in gene expression to alterations in cellular signaling .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
特性
IUPAC Name |
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2,6-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF2NO2/c17-11-4-1-3-10(9-11)14(21)7-8-20-16(22)15-12(18)5-2-6-13(15)19/h1-6,9,14,21H,7-8H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CASMOHSJADAKFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CCNC(=O)C2=C(C=CC=C2F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-methoxybenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide](/img/no-structure.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-nitro-4-(piperidin-1-yl)benzamide](/img/structure/B2636728.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2636732.png)
methanone](/img/structure/B2636733.png)


![[1-(4-chlorobenzyl)-2-mercapto-1H-imidazol-5-yl]methanol](/img/structure/B2636737.png)
![2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-cyclopentylacetamide](/img/structure/B2636740.png)

![4-Methyl-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,2,3-thiadiazole](/img/structure/B2636745.png)